1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in ethanol and methanol. This compound has been found to have various applications in the field of chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone involves the formation of a complex with metal ions. This complex can then interact with various biological molecules, leading to changes in their function or activity.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone in lab experiments include its ability to form stable complexes with metal ions, its solubility in various solvents, and its relatively low toxicity. However, one limitation of using this compound is that it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone. Some possible areas of study include:
1. Developing new metal complexes with this compound and studying their biological properties.
2. Investigating the potential use of this compound as an antioxidant or anti-inflammatory agent in various disease models.
3. Studying the effects of this compound on cellular signaling pathways and gene expression.
4. Exploring the use of this compound in catalysis and other chemical reactions.
Overall, this compound is a valuable compound for scientific research with many potential applications in chemistry, biochemistry, and medicine.
Synthesemethoden
The synthesis of 1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone involves the reaction between 1-{4-nitrophenyl}ethanone and hydrazine hydrate. The reaction takes place in the presence of a catalyst and the product is obtained through crystallization.
Wissenschaftliche Forschungsanwendungen
1-{4-Nitrophenyl}ethanone (1-{4-nitrophenyl}ethylidene)hydrazone has been widely used in scientific research due to its ability to form complexes with metal ions. It has been used as a ligand in various metal complexes that have been studied for their biological and catalytic properties.
Eigenschaften
Molekularformel |
C16H14N4O4 |
---|---|
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
(Z)-1-(4-nitrophenyl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14N4O4/c1-11(13-3-7-15(8-4-13)19(21)22)17-18-12(2)14-5-9-16(10-6-14)20(23)24/h3-10H,1-2H3/b17-11-,18-12- |
InChI-Schlüssel |
DMMYLVOVZLJONB-WHYMJUELSA-N |
Isomerische SMILES |
C/C(=N/N=C(\C1=CC=C(C=C1)[N+](=O)[O-])/C)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.